Cas no 88495-63-0 (Artesunate)

Artesunate is een krachtig antimalariamiddel dat behoort tot de artemisinine-afgeleide verbindingen. Het wordt veel gebruikt voor de behandeling van ernstige malaria, met name veroorzaakt door Plasmodium falciparum. Artesunate kenmerkt zich door een snelle werking en hoge effectiviteit, waardoor het de parasitaire belasting snel vermindert. Het middel wordt vaak intraveneus toegediend in kritieke gevallen, maar is ook beschikbaar in orale vorm. Een belangrijk voordeel is de goede tolerantie en het lage risico op resistentieontwikkeling in vergelijking met traditionele antimalariamiddelen. Daarnaast heeft het een korte halfwaardetijd, wat bijdraagt aan een veiliger farmacologisch profiel. Artesunate wordt beschouwd als eerstelijnsbehandeling in veel endemische gebieden.
Artesunate structure
Artesunate structure
Productnaam:Artesunate
CAS-nummer:88495-63-0
MF:C19H28O8
MW:384.420826911926
MDL:MFCD00866204
CID:61170
PubChem ID:87560999

Artesunate Chemische en fysische eigenschappen

Naam en identificatie

    • Artesunate
    • ArtesunateC19H28O8
    • Artemisinin monosuccinate
    • Artesunic Acid
    • Butanedioic Acid Mono(3R,5aS,6R,8aS,9R,10R,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] Ester
    • Arteannuinum
    • Arteannuinum succinate
    • (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin-10-ol hydrogen succinate
    • AsuMax
    • Cosunate
    • PlasMotriM
    • PlasMotrin
    • Qinghaozhi
    • Saphnate
    • vARTESUNATE
    • AK128401
    • 4-Oxo-4-[[(1R,4R,8R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexad
    • 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin, butanedioic acid deriv. (ZCI)
    • Butanedioic acid, mono(decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl) ester, [3R-(3α,5aβ,6β,8aβ,9α,10β,12β,12aR*)]- (ZCI)
    • Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester (9CI)
    • Arinate
    • Armax 200
    • Arsuamoon
    • Arsumax
    • Artecan
    • Artesunata
    • Dihydroqinghasu hemsuccinate
    • Gsunate Forte
    • HC 101B
    • NSC 712571
    • WR 256283
    • Zysunate
    • α-Artesunic acid
    • Q-100876
    • HB0122
    • 182824-33-5
    • FIHJKUPKCHIPAT-JQXDXKTESA-N
    • C19H28O8
    • HMS2090L16
    • CHEMBL353548
    • SCHEMBL1478283
    • 4-OXO-4-{[(4S,5R,8S,9R,10R,12R,13R)-1,5,9-TRIMETHYL-11,14,15,16-TETRAOXATETRACYCLO[10.3.1.0?,(1)(3).0?,(1)(3)]HEXADECAN-10-YL]OXY}BUTANOIC ACID
    • KS-5315
    • AKOS025310169
    • 88495-63-0
    • Artesunate, Antibiotic for Culture Media Use Only
    • Succinyl dihydroartemisinin
    • AKOS016339569
    • VS-12224
    • Artesunate,99%
    • ARTESUNATE [MI]
    • ARTESUNATE [ORANGE BOOK]
    • D95
    • Artesunatum [INN-Latin]
    • ARTESUNATE (MART.)
    • UNII-60W3249T9M
    • NS00099352
    • Artesunate [USAN]
    • 4-oxo-4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid
    • 60W3249T9M
    • P01BE03
    • SCHEMBL14552891
    • 4-oxo-4-{[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecan-10-yl]oxy}butanoic acid
    • BUTANEDIOIC ACID, MONO(DECAHYDRO-3,6,9-TRIMETHYL-3,12-EPOXY-12H-PYRANO(4,3-J)-1,2-BENZODIOXEPIN-10-YL) ESTER, (3R-(3alpha,5Abeta,6beta,8Abeta,9alpha,10beta,12beta,12AR*))-
    • WR-256283;ART;Armax 200;SM-804;HSDB-7458
    • Artesunato (INN-Spanish)
    • HSDB 7458
    • Q707939
    • MLS006011590
    • 4-OXO-4-(3R,5AS,6R,8AS,9R,10S,12R,12AR)-3,6,9-TRIMETHYLDECAHYDRO-3,12-EPOXYPYRANO(4,3-J)-1,2-BENZODIOXEPIN-10-YL HYDROGEN BUTANEDIOATE
    • Butanedioic acid, mono((5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin-10-yl) ester
    • AKOS037515734
    • DTXCID20819893
    • Artesunatum
    • DTXSID3042681
    • Butanedioic acid, mono((3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin-10-yl) ester
    • Artesunato [INN-Spanish]
    • Artesunate [INN]
    • BDBM50248021
    • EN300-6482026
    • LJPC-0118
    • Quinghaosu reduced succinate ester
    • Butanedioic acid, 1-[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester
    • Dihydroartemisinine-12alpha-succinate
    • NSC-712571
    • .alpha.-artesunic acid
    • ARTESUNATE (USP-RS)
    • STR09744
    • 4-Oxo-4-(((3R,5aS,6R,8aS,9R,10S,12R,12aR)-3,6,9-trimethyldecahydro-3,12-epoxypyrano(4,3-j)-1,2-benzodioxepin-10-yl hydrogen butanedioate
    • Artesunato
    • DB09274
    • Nuartez
    • NCGC00164600-10
    • CHEBI:63918
    • 4-oxo-4-(((3R,5aS,6R,8aS,9R,10S,12R,12aR)-3,6,9-trimethyldecahydro-3H-3,12-epoxy[1,2]dioxepino[4,3-i]isochromen-10-yl)oxy)butanoic acid
    • ARTESUNATUM [WHO-IP LATIN]
    • 3R,5AS,6R,8AS,9R,10S,12R,12AR)-3,6,9-TRIMETHYLDECAHYDRO-3,12-EPOXY-12H-PYRANO(4,3-J)-1,2-BENZODIOXEPIN-10-YL HYDROGEN BUTANEDIOATE
    • DIHYDROARTEMISININE-12.ALPHA.-SUCCINATE
    • 4-oxo-4-{[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0?,(1)(3).0?,(1)(3)]hexadecan-10-yl]oxy}butanoic acid
    • CHEMBL361497
    • ARTESUNATE [WHO-IP]
    • Artesunatum (INN-Latin)
    • BUTANEDIOIC ACID, MONO(DECAHYDRO-3,6,9-TRIMETHYL-3,12-EPOXY-12H-PYRANO(4,3-J)-1,2-BENZODIOXEPIN-10-YL) ESTER, (3R-(3.ALPHA.,5A.BETA.,6.BETA.,8A.BETA.,9.ALPHA.,10.BETA.,12.BETA.,12AR*))-
    • Artsuna
    • (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin-10-ol, hydrogen succinate
    • HY-N0193
    • 4-oxo-4-{[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-3,6,9-trimethyldecahydro-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10-yl]oxy}butanoic acid
    • GTPL9956
    • SMR002499399
    • Cosinate
    • Artesunate [USAN:INN:BAN]
    • WR-256283
    • CS-8151
    • ARTESUNATE [HSDB]
    • BRD-K54634444-001-05-9
    • NCGC00164600-15
    • FIHJKUPKCHIPAT-AHIGJZGOSA-N
    • ARTESUNATE [VANDF]
    • ARTESUNATE [MART.]
    • ARTESUNATE [WHO-DD]
    • Dihydroqinghaosu hemisuccinate
    • ARTESUNATE [USP-RS]
    • MDL: MFCD00866204
    • Inchi: 1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18-,19-/m1/s1
    • InChI-sleutel: FIHJKUPKCHIPAT-AHIGJZGOSA-N
    • LACHT: C[C@H]1[C@H](OC(=O)CCC(=O)O)O[C@@H]2O[C@]3(CC[C@@H]4[C@@]2(OO3)[C@H]1CC[C@H]4C)C

Berekende eigenschappen

  • Exacte massa: 384.178418g/mol
  • Oppervlakte lading: 0
  • XLogP3: 2.5
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 8
  • Aantal draaibare bindingen: 5
  • Monoisotopische massa: 384.178418g/mol
  • Monoisotopische massa: 384.178418g/mol
  • Topologisch pooloppervlak: 101Ų
  • Zware atoomtelling: 27
  • Complexiteit: 623
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 1
  • Functioneel aantal 3D-acceptatoren: 5
  • Functioneel 3D Anionenaantal: 1
  • isomeer RMSD: 0.8
  • CID conformatieisomeertelling: 13
  • Moleculair gewicht: 384.4
  • Aantal draaibare bindingen: 7.2
  • Functioneel aantal 3D ringen: 3

Experimentele eigenschappen

  • Stability Shelf Life: Artesunate is the sodium salt of the hemisuccinate ester of artemisinin. It is soluble in water but has poor stability in aqueous solutions at neutral or acid pH. In the injectable form, artesunic acid is drawn up in sodium bicarbonate to form sodium artesunate immediately before injection.
  • Dissociation Constants: pKa = 4.35 (est)
  • Kleur/vorm: White crystalline powder
  • Dichtheid: 1.2076 (rough estimate)
  • Smeltpunt: 132.0 to 137.0 deg-C
  • Kookpunt: 502.1℃ at 760 mmHg
  • Vlampunt: 173.5 °C
  • Brekindex: 1.4430 (estimate)
  • Oplosbaarheid: acetone: soluble33.4mg/mL
  • PSA: 100.52000
  • LogboekP: 2.60240
  • Specifieke rotatie: +4.5 to +6.5° (c=1, CH2Cl2)
  • Dampfdruk: 3.2X10-9 mm Hg at 25 °C (est)
  • Gevoeligheid: Sensitive to heat
  • Merck: 818

Artesunate Beveiligingsinformatie

  • Symbool: GHS07
  • Prompt:warning
  • Signaalwoord:Warning
  • Gevaarverklaring: H302
  • Waarschuwingsverklaring: P264-P270-P301+P312+P330-P501
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 20/21/22
  • Veiligheidsinstructies: 24/25
  • Identificatie van gevaarlijk materiaal: Xn
  • Opslagvoorwaarde:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risicozinnen:R20/21/22

Artesunate Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
eNovation Chemicals LLC
Y1103608-1kg
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88495-63-0 95%
1kg
$710 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A23420-25g
Artesunate
88495-63-0 98%
25g
¥292.0 2024-07-15
eNovation Chemicals LLC
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Artesunate
88495-63-0 97%
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$140 2024-05-23
TargetMol Chemicals
T0433-200mg
Artesunate
88495-63-0 99.91%
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¥ 1130 2024-07-20
Hello Bio
HB0122-1g
Artesunate
88495-63-0 >98%
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£186 2024-07-19
BAI LING WEI Technology Co., Ltd.
173925-25G
Artesunate, 98%, an inhibitor of both STAT-3 and exported protein 1 (EXP1)
88495-63-0 98%
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¥ 1387 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003138-5g
Artesunate
88495-63-0 99%
5g
¥76 2024-05-21
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci6020-10mg
Artesunate
88495-63-0 98%
10mg
¥327.00 2023-09-10
abcr
AB261244-5 g
Artesunate, 97%; .
88495-63-0 97%
5 g
€70.70 2023-07-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2191-25G
Artesunate
88495-63-0 >98.0%(T)(HPLC)
25g
¥935.00 2024-04-15

Artesunate Productiemethode

Productiemethode 1

Reactievoorwaarden
Referentie
Studies on analogs of arteannuin. II. Synthesis of some carboxylic esters and carbonates of dihydroarteannuin by using 4-(N,N-dimethylamino)pyridine as an active acylation catalyst
Li, Ying; et al, Huaxue Xuebao, 1982, 40(6), 557-61

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  4 h, 0 °C
Referentie
Design and synthesis of novel artemisinin derivatives with potent activities against colorectal cancer in vitro and in vivo
Wang, Liang-Liang; et al, European Journal of Medicinal Chemistry, 2019, 182,

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Isopropyl acetate ;  30 min, 25 °C; 4 h, 25 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  > 1 min, pH 5, 25 °C
Referentie
A simplified and scalable synthesis of artesunate
Presser, Armin ; et al, Monatshefte fuer Chemie, 2017, 148(1), 63-68

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
Continuous synthesis of artemisinin-derived medicines
Gilmore, Kerry; et al, Chemical Communications (Cambridge, 2014, 50(84), 12652-12655

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, rt
Referentie
Artemisinin-derived artemisitene blocks ROS-mediated NLRP3 inflammasome and alleviates ulcerative colitis
Hua, Lei; et al, International Immunopharmacology, 2022, 113,

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ;  24 h, rt
1.2 Reagents: Acetic acid Solvents: Water ;  pH 3, rt
1.3 Solvents: Water ;  30 min, rt
Referentie
Synthesis of artesunate from dihydroartemisinin with sodium bicarbonate as catalyst
Do, Huu Nghi; et al, Tap Chi Duoc Hoc, 2008, 48(4), 29-31

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Iron chloride (FeCl3) Solvents: Methanol ;  12 h, reflux; 24 h; overnight, cooled
Referentie
Some transition metal complexes bearing artemisinin derivatives and (N-N-O) tridentate chromium (III) complexes ligated by 2-benzolmidazo-yl-6-acetyl-pyridines for catalytic behaviour towards ethylene
Obaleye, Joshua Ayoola; et al, Journal of Chemistry and Chemical Engineering, 2010, 4(12), 23-32

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid ,  Oxygen Catalysts: 9,10-Dicyanoanthracene Solvents: Toluene ;  -20 °C; 8 bar, rt
2.1 Reagents: Lithium carbonate (Li2CO3) ,  Lithium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  4 min, rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
3.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
Continuous synthesis of artemisinin-derived medicines
Gilmore, Kerry; et al, Chemical Communications (Cambridge, 2014, 50(84), 12652-12655

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Trichloroacetonitrile ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
Referentie
C-10 ester and ether derivatives of dihydroartemisinin - 10-α artesunate, preparation of authentic 10-β artesunate, and of other ester and ether derivatives bearing potential aromatic intercalating groups at C-10
Haynes, Richard K.; et al, European Journal of Organic Chemistry, 2002, (1), 113-132

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 - 5 °C; 5 °C → rt; 30 min, rt
1.2 Reagents: Acetic acid Solvents: Methanol ;  pH 5 - 6, rt
2.1 Reagents: Triethylamine Solvents: Isopropyl acetate ;  30 min, 25 °C; 4 h, 25 °C
2.2 Reagents: Sulfuric acid Solvents: Water ;  > 1 min, pH 5, 25 °C
Referentie
A simplified and scalable synthesis of artesunate
Presser, Armin ; et al, Monatshefte fuer Chemie, 2017, 148(1), 63-68

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1 h, 0 - 5 °C
1.2 Reagents: Acetic acid ;  pH 7
1.3 Solvents: Water ;  cooled; 15 min, rt
2.1 Reagents: Triethylamine Solvents: Acetone ;  9 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
Referentie
Synthesis of water soluble chitosan-artemisinin conjugate
Xiao, Dan; et al, Asian Journal of Chemistry, 2013, 25(8), 4637-4639

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 - 5 °C
1.2 Reagents: Imidazole Solvents: Dichloromethane ;  2 h, rt
Referentie
Reverse Chemical Proteomics Identifies an Unanticipated Human Target of the Antimalarial Artesunate
Gotsbacher, Michael P. ; et al, ACS Chemical Biology, 2019, 14(4), 636-643

Productiemethode 13

Reactievoorwaarden
1.1 Solvents: Dichloromethane ;  rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  30 min, 0 - 5 °C; 5 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referentie
Synthesis of dihydroartemisinin-isosorbitan mononitrate hybrid and its antitumor activities in vitro
Xie, Bin; et al, Hecheng Huaxue, 2011, 19(1), 62-65

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Referentie
Structural optimization and biological evaluation for novel artemisinin derivatives against liver and ovarian cancers
Zhou, Yu; et al, European Journal of Medicinal Chemistry, 2021, 211,

Artesunate Raw materials

Artesunate Preparation Products

Artesunate Leveranciers

Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:88495-63-0)Artesunate
Ordernummer:sfd6874
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:34
Prijs ($):discuss personally
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:88495-63-0)Artesunate
A862164
Zuiverheid:99%
Hoeveelheid:100g
Prijs ($):171.0
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:88495-63-0)Artesunate
CRN1527
Zuiverheid:98%
Hoeveelheid:20mg
Prijs ($):30